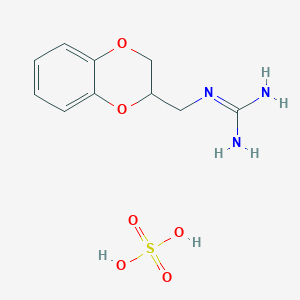
Guanoxan sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanoxan sulfate:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination Reaction: The synthesis begins with the chlorination of 2-hydroxymethyl-1,4-benzodioxane using thionyl chloride in the presence of a solvent.
Condensation Reaction: The 2-chloromethyl-1,4-benzodioxane is then condensed with guanidine in the presence of an alkali and another solvent to form guanoxan.
Salification: Finally, guanoxan is salified with sulfuric acid to produce guanoxan sulfate.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Guanoxan sulfate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions, especially nucleophilic substitution due to the presence of the guanidine group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted guanoxan derivatives.
Scientific Research Applications
Chemistry
Guanoxan sulfate serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile reagent in organic synthesis.
Biology
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have focused on its biological activities, exploring its effects on different cellular pathways and interactions with molecular targets .
Medicine
Primarily recognized as an antihypertensive agent , this compound is used to manage elevated blood pressure levels. Its mechanism involves inhibiting norepinephrine reuptake at sympathetic ganglia, thereby reducing vascular resistance and cardiac output. However, concerns regarding hepatotoxicity have limited its clinical use .
Case Study 1: Antihypertensive Effects
A clinical study involving patients with hypertension demonstrated that this compound effectively lowered blood pressure but raised concerns about liver function abnormalities in some patients. This highlighted the need for careful monitoring when using this compound as an antihypertensive agent .
In vitro studies have shown that this compound exhibits significant antimicrobial activity against several bacterial strains. The compound's interaction with bacterial cell membranes suggests a potential mechanism for its antibacterial effects.
Mechanism of Action
Guanoxan sulfate exerts its effects by interacting with alpha-2 adrenergic receptors. By binding to these receptors, it inhibits the release of norepinephrine, a neurotransmitter that promotes vasoconstriction and increases blood pressure. This inhibition leads to vasodilation and a reduction in blood pressure .
Comparison with Similar Compounds
Guanethidine: Another antihypertensive agent with a similar mechanism of action but different side effect profile.
Clonidine: An alpha-2 adrenergic agonist used for hypertension and other conditions.
Uniqueness: Guanoxan sulfate is unique in its specific interaction with alpha-2 adrenergic receptors and its potential for fewer side effects compared to other similar compounds. its hepatotoxicity led to its withdrawal from the market .
Properties
CAS No. |
5714-04-5 |
|---|---|
Molecular Formula |
C10H15N3O6S |
Molecular Weight |
305.31 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)guanidine;sulfuric acid |
InChI |
InChI=1S/C10H13N3O2.H2O4S/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7;1-5(2,3)4/h1-4,7H,5-6H2,(H4,11,12,13);(H2,1,2,3,4) |
InChI Key |
OXWYHTHXCLDQCN-UHFFFAOYSA-N |
SMILES |
C1C(OC2=CC=CC=C2O1)CN=C(N)N.C1C(OC2=CC=CC=C2O1)CN=C(N)N.OS(=O)(=O)O |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)CN=C([NH3+])N.C1C(OC2=CC=CC=C2O1)CN=C([NH3+])N.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN=C(N)N.OS(=O)(=O)O |
Related CAS |
5714-04-5 |
Synonyms |
(1,4-Benzodioxan-2-ylmethyl)guanidine; 2-(Guanidinomethyl)-1,4-benzodioxan Hemisulfate; Guanoxane; N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]guanidine Hemisulfate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















